molecular formula C17H20N2O B4937869 3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol

Cat. No.: B4937869
M. Wt: 268.35 g/mol
InChI Key: BUYSEYSNXWESEM-UHFFFAOYSA-N
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Description

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole core followed by the introduction of the cyclohexenyl group and the ethyliminomethyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol can be compared with other indole derivatives such as:

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-15(14-8-4-5-9-16(14)19-17)12-18-11-10-13-6-2-1-3-7-13/h4-6,8-9,12,19-20H,1-3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSEYSNXWESEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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